3-Imidazol-1-ylmethyl-benzoic acid hydrochloride
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Overview
Description
3-Imidazol-1-ylmethyl-benzoic acid hydrochloride is a chemical compound with the molecular formula C11H10N2O2•HCl and a molecular weight of 238.67 g/mol . It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an imidazole ring at the 3-position. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with imidazole under specific conditions. One common method includes the use of a benzoic acid derivative, such as 3-bromomethylbenzoic acid, which reacts with imidazole in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of 3-Imidazol-1-ylmethyl-benzoic acid. The hydrochloride salt is then obtained by treating the product with hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Imidazol-1-ylmethyl-benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups. Substitution reactions on the benzoic acid moiety can yield various substituted benzoic acids .
Scientific Research Applications
3-Imidazol-1-ylmethyl-benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Imidazol-1-ylmethyl-benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and proteins, modulating their activities. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting the enzyme’s function. The benzoic acid moiety can also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3-Imidazol-1-ylmethyl-benzoic acid hydrochloride can be compared with other similar compounds, such as:
Imidazole: A simple imidazole ring without the benzoic acid moiety. It is widely used in various chemical and biological applications.
Benzoic Acid: A simple benzoic acid without the imidazole ring. It is commonly used as a preservative and in the synthesis of various organic compounds.
Imidazole-Substituted Benzoic Acids: Compounds with different substitution patterns on the benzoic acid moiety, which can exhibit different chemical and biological properties.
The uniqueness of this compound lies in its combined structure, which allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity .
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c14-11(15)10-3-1-2-9(6-10)7-13-5-4-12-8-13;/h1-6,8H,7H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCNDYWVEAFCMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=CN=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594523 |
Source
|
Record name | 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218131-32-9 |
Source
|
Record name | 3-[(1H-Imidazol-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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